molecular formula C13H20N2O3 B1365250 N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide CAS No. 923567-96-8

N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide

Cat. No.: B1365250
CAS No.: 923567-96-8
M. Wt: 252.31 g/mol
InChI Key: MTRIWIGUNSHUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide is an organic compound with the molecular formula C13H20N2O3 It is characterized by the presence of a benzamide group attached to a chain of ethoxy and aminoethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide typically involves the reaction of benzoyl chloride with a suitable amine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: Preparation of the amine precursor

    Step 2: Formation of this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and reduced benzamide derivatives.

    Substitution: Formation of substituted ethoxy derivatives.

Scientific Research Applications

N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The ethoxy and aminoethoxy groups play a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-aminoethoxy)ethoxy)ethanol
  • 2-(2-(2-aminoethoxy)ethoxy)acetic acid

Uniqueness

N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced binding affinity and specificity for certain molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c14-6-8-17-10-11-18-9-7-15-13(16)12-4-2-1-3-5-12/h1-5H,6-11,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRIWIGUNSHUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474504
Record name N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923567-96-8
Record name N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.